cis,trans,cis-1,2,4-Trimethylcyclohexane
Overview
Description
cis,trans,cis-1,2,4-Trimethylcyclohexane: is an organic compound with the molecular formula C₉H₁₈ and a molecular weight of 126.2392 g/mol . It is a stereoisomer of 1,2,4-trimethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups on the cyclohexane ring. This compound is part of the cycloalkane family and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,trans,cis-1,2,4-Trimethylcyclohexane typically involves the hydrogenation of aromatic precursors or the cyclization of linear hydrocarbons. One common method is the catalytic hydrogenation of 1,2,4-trimethylbenzene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic reforming of naphtha, which produces a mixture of hydrocarbons that can be separated and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: cis,trans,cis-1,2,4-Trimethylcyclohexane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a metal catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexanes
Scientific Research Applications
cis,trans,cis-1,2,4-Trimethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound to study stereochemistry and conformational analysis of cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of cis,trans,cis-1,2,4-Trimethylcyclohexane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties. These modifications can influence its interactions with enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
cis,trans,cis-1,2,4-Trimethylcyclohexane can be compared with other similar compounds, such as:
- cis,trans,trans-1,2,4-Trimethylcyclohexane
- cis,cis,trans-1,2,4-Trimethylcyclohexane
- 1,2,5-Trimethylcyclohexane
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which influences its physical and chemical properties. This stereochemistry affects its reactivity, stability, and interactions with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
(1S,2S,4R)-1,2,4-trimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJPCEVERINRSG-VGMNWLOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@H](C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025637 | |
Record name | (1alpha,2beta,4alpha)-1,2,4-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7667-59-6 | |
Record name | (1alpha,2beta,4alpha)-1,2,4-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7667-59-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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